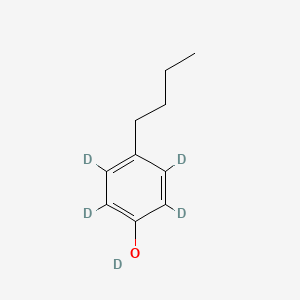

4-Butylphenol-d5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-butyl-2,3,5,6-tetradeuterio-4-deuteriooxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8,11H,2-4H2,1H3/i5D,6D,7D,8D/hD | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYYZDBDROVLTJU-QBYFNKCPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CCCC)[2H])[2H])O[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Butylphenol-d5

CAS Number: 1219795-04-6

This technical guide provides a comprehensive overview of 4-Butylphenol-d5, a deuterated analog of 4-butylphenol, designed for researchers, scientists, and professionals in drug development. The guide details its physicochemical properties, primary applications, and relevant biological context based on its non-deuterated counterpart.

Physicochemical Properties

This compound is the deuterium-labeled version of 4-Butylphenol.[1] The specific isotopic labeling, typically on the aromatic ring and the hydroxyl group (4-n-Butylphenol-2,3,5,6-d4,OD), is a deliberate strategy to enhance its utility in research applications.[2] The substitution of hydrogen with deuterium atoms leads to a higher molecular weight compared to the unlabeled compound and can introduce a kinetic isotope effect, where the breaking of a carbon-deuterium bond is slower than a carbon-hydrogen bond.[2] This property is particularly useful in metabolic studies.

| Property | Value | Reference |

| CAS Number | 1219795-04-6 | [1][3] |

| Molecular Formula | C₁₀D₅H₉O | |

| Molecular Weight | 155.25 g/mol | |

| Unlabeled CAS | 1638-22-8 | |

| Purity | 98 atom % D, min 98% Chemical Purity | |

| Boiling Point | 246.2 ± 9.0 °C at 760 mmHg | |

| Density | 1.0 ± 0.1 g/cm³ |

Applications in Research and Development

The primary application of this compound is as an internal standard in quantitative analytical chemistry, particularly in mass spectrometry-based methods like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Rationale for Use as an Internal Standard:

-

Chemical Equivalence: It behaves almost identically to the non-labeled analyte during sample preparation and chromatographic separation.

-

Mass Distinction: The mass difference allows the mass spectrometer to distinguish it from the target analyte.

-

Accurate Quantification: It allows for the normalization of the final measurement, correcting for any sample loss during analysis and thereby ensuring high precision and accuracy. This is known as the stable-isotope dilution method.

The use of deuterated analogs like this compound is also crucial in pharmaceutical research for studying the metabolic stability of phenolic compounds. By strategically placing deuterium at sites of metabolic oxidation, the rate of metabolism can be slowed, which can help in designing new chemical entities with improved pharmacokinetic profiles.

Experimental Protocols

Use of this compound as an Internal Standard in LC-MS/MS Analysis

This protocol outlines a general procedure for the quantification of 4-butylphenol in a biological matrix (e.g., plasma, urine) using this compound as an internal standard.

-

Preparation of Standard Solutions:

-

Prepare a stock solution of 4-butylphenol and this compound in a suitable organic solvent (e.g., methanol, acetonitrile).

-

Create a series of calibration standards by spiking a blank biological matrix with known concentrations of 4-butylphenol.

-

Add a fixed concentration of the this compound internal standard solution to each calibration standard and to the unknown samples.

-

-

Sample Preparation (e.g., Protein Precipitation):

-

To 100 µL of the sample (calibrator or unknown), add 300 µL of the internal standard solution in acetonitrile to precipitate proteins.

-

Vortex the mixture for 1-2 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Inject the sample extract onto a suitable HPLC/UHPLC column (e.g., C18). Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for both 4-butylphenol and this compound.

-

Quantification: Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the analyte concentration for the calibration standards. Determine the concentration of the analyte in the unknown samples from this curve.

-

Caption: Workflow for using this compound as an internal standard.

Biological Context: Insights from 4-tert-Butylphenol

While this compound is primarily used for analytical purposes, its non-deuterated form, 4-tert-butylphenol, has documented biological activities. Understanding these activities is crucial for researchers using the deuterated analog to study the parent compound. 4-tert-Butylphenol is recognized as a potential endocrine disruptor and can cause depigmentation.

Toxicological Profile:

-

Developmental Toxicity: Studies in zebrafish have shown that exposure to 4-tert-butylphenol can induce developmental toxicity, including reduced embryo hatchability, morphological abnormalities, cardiotoxicity, and hypopigmentation.

-

Oxidative Stress and Apoptosis: It has been shown to induce the production of intracellular reactive oxygen species (ROS), leading to oxidative stress and initiating apoptosis through the p53-bcl-2/bax-caspase3 pathway.

-

Hepatotoxicity: In fish, chronic exposure can lead to liver damage, inflammation, and disruption of glycogen and lipid metabolism.

Signaling Pathways Modulated by Butylphenol Derivatives

Research on derivatives of butylphenol has shed light on their mechanisms of action, often involving the modulation of key cellular signaling pathways.

Anti-inflammatory Effects via NF-κB Inhibition

The anti-inflammatory properties of some phenolic compounds are linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that controls the expression of many pro-inflammatory genes. Its inhibition can reduce the inflammatory response.

Caption: Anti-inflammatory signaling via NF-κB inhibition.

Induction of Apoptosis

A derivative of 4-tert-Butyl-2,6-dimethylphenol has demonstrated pro-apoptotic activity in cancer cell lines. The mechanism involves the activation of the intrinsic apoptotic pathway, characterized by the cleavage of caspases.

Caption: Intrinsic apoptosis pathway induced by a butylphenol derivative.

Metabolism of 4-tert-Butylphenol

Certain bacteria, such as Sphingobium fuliginis, are capable of degrading 4-tert-butylphenol. The proposed metabolic pathway involves an initial hydroxylation followed by ring cleavage. Understanding these metabolic routes is important for environmental fate studies and toxicology.

Caption: Proposed metabolic pathway of 4-tert-butylphenol by S. fuliginis.

References

Synthesis and Isotopic Purity of 4-Butylphenol-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity determination of 4-Butylphenol-d5. This deuterated analog of 4-butylphenol serves as a valuable internal standard in quantitative mass spectrometry-based assays and as a tool in mechanistic and metabolic studies.[1][2] This document outlines a common synthetic approach, details analytical methodologies for assessing isotopic enrichment, and presents the expected analytical data for this compound.

Synthesis of this compound

The introduction of deuterium atoms onto the aromatic ring of phenols is most commonly achieved through acid-catalyzed hydrogen-deuterium (H-D) exchange.[3][4] This method is effective for deuterating the activated ortho and para positions of the phenolic ring. For 4-Butylphenol, the target deuteration introduces five deuterium atoms, replacing the four hydrogens on the aromatic ring and the hydroxyl proton.

Experimental Protocol: Acid-Catalyzed Deuteration

This protocol is adapted from general procedures for the deuteration of phenols.[3]

Materials:

-

4-Butylphenol

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Deuterium chloride (DCl, 35 wt. % in D₂O, 99 atom % D) or a polymer-supported acid catalyst like Amberlyst-15

-

Anhydrous organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4-butylphenol (1 equivalent) in an excess of deuterium oxide (D₂O) (e.g., 10-20 equivalents).

-

Acidification: Carefully add a catalytic amount of deuterium chloride (DCl) to the solution. Alternatively, a dried polymer-supported acid catalyst such as Amberlyst-15 can be used.

-

Reaction: Heat the mixture to reflux and maintain for a period of 6 to 24 hours under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals.

-

Work-up:

-

After cooling to room temperature, if a polymer-supported catalyst was used, it can be removed by filtration.

-

Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the deuterated product with an anhydrous organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

-

Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter to remove the drying agent.

-

Remove the solvent using a rotary evaporator to yield the crude this compound.

-

If necessary, further purification can be achieved by column chromatography on silica gel or by recrystallization.

-

Diagram of the Synthesis Workflow:

Caption: Workflow for the synthesis of this compound.

Isotopic Purity Determination

The isotopic purity of the synthesized this compound is a critical parameter. The two primary analytical techniques for its determination are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Mass spectrometry is a highly sensitive technique used to determine the isotopic distribution of a sample. By comparing the mass spectrum of the deuterated compound to its non-deuterated analog, the degree of deuterium incorporation can be assessed.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane or methanol).

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 200.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Data Presentation: Expected Mass Spectra

The mass spectrum of non-deuterated 4-butylphenol typically shows a molecular ion peak (M⁺) at m/z 150. Upon deuteration with five deuterium atoms, the molecular weight increases by five mass units. The expected molecular ion peak for this compound is therefore at m/z 155. The isotopic purity can be calculated from the relative intensities of the ion peaks corresponding to the different isotopologues (d0 to d5).

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected M⁺ Peak (m/z) |

| 4-Butylphenol | C₁₀H₁₄O | 150.22 | 150 |

| This compound | C₁₀H₉D₅O | 155.25 | 155 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the positions and extent of deuteration. Both ¹H and ²H NMR can be utilized.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum.

Data Presentation: Expected ¹H NMR Spectra

In the ¹H NMR spectrum of non-deuterated 4-butylphenol, characteristic signals are observed for the aromatic protons (typically in the range of δ 6.7-7.1 ppm) and the hydroxyl proton (which can vary in chemical shift). For successfully synthesized this compound, the signals corresponding to the aromatic protons and the hydroxyl proton should be significantly diminished or absent. The signals for the butyl chain protons will remain. The degree of deuteration can be estimated by comparing the integration of the residual aromatic proton signals to the integration of the butyl chain proton signals.

| Protons | Expected Chemical Shift (δ ppm) in 4-Butylphenol | Expected Observation in this compound |

| Aromatic (4H) | ~ 6.7 - 7.1 | Significantly reduced or absent |

| Hydroxyl (1H) | Variable | Absent (or exchanged with residual H₂O) |

| Butyl Chain (9H) | ~ 0.9 - 2.6 | Unchanged |

Diagram of the Analytical Workflow:

Caption: Workflow for isotopic purity determination.

Conclusion

The synthesis of this compound can be effectively achieved through acid-catalyzed hydrogen-deuterium exchange. The isotopic purity of the final product must be rigorously assessed to ensure its suitability for use in sensitive analytical applications. A combination of mass spectrometry and NMR spectroscopy provides a comprehensive characterization of the isotopic enrichment and the location of the deuterium labels. This guide provides the necessary protocols and expected data to aid researchers in the synthesis and quality control of this compound.

References

A Technical Guide to the Analytical Characterization of 4-Butylphenol-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and data interpretation necessary for the quality assessment of 4-Butylphenol-d5 (CAS No: 1219795-04-6), a deuterated analog of 4-Butylphenol. Deuterated compounds are critical as internal standards in pharmacokinetic studies and metabolic tracing, wherefore rigorous analytical characterization is paramount to ensure data integrity.[1][2] This document outlines the typical specifications, analytical techniques, and data presentation one would find in a Certificate of Analysis (CofA) for this compound.

Compound Identification and Typical Specifications

This compound is a stable isotope-labeled form of 4-Butylphenol where five hydrogen atoms have been replaced by deuterium.[2][3] This substitution is typically on the phenol ring and the hydroxyl group for maximum stability and analytical distinction from its non-deuterated counterpart.

The table below summarizes the key identifiers and typical purity specifications for this compound.

| Parameter | Specification | Source |

| Compound Name | 4-Butylphenol-O,2,3,5,6-D5 | [3] |

| CAS Number | 1219795-04-6 | |

| Molecular Formula | C₁₀D₅H₉O | |

| Molecular Weight | 155.25 g/mol | |

| Accurate Mass | 155.1358 | |

| Chemical Purity | ≥ 98% | |

| Isotopic Purity (Atom % D) | ≥ 98% | |

| Appearance | White to Off-White Solid | Generic Specification |

Analytical Workflow for Quality Control

The quality control process for deuterated compounds involves a multi-step workflow to confirm structure, and assess both chemical and isotopic purity. This ensures that the material is suitable for its intended research or pharmaceutical application. The general workflow is depicted below.

Experimental Protocols

The accurate characterization of deuterated compounds like this compound relies on a combination of chromatographic and spectroscopic techniques.

Mass spectrometry is used to confirm the molecular weight and structure of the compound. For this compound, the analysis would confirm the presence of the deuterated molecule.

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization-High-Resolution Mass Spectrometry (ESI-HRMS).

-

Protocol (GC-MS Example):

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., Dichloromethane or Methanol).

-

GC Column: Utilize a low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector: Set to a temperature of 250°C with a split injection mode.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

-

Mass Spectrometer: Use Electron Ionization (EI) at 70 eV.

-

Data Acquisition: Perform a full scan from m/z 50-300 to identify the molecular ion and fragmentation pattern.

-

-

Expected Result: The mass spectrum should show a molecular ion peak (M+) at approximately m/z 155, corresponding to the molecular weight of this compound. The fragmentation pattern should be consistent with the known structure.

Chemical purity is determined by assessing the presence of any non-deuterated or other organic impurities.

-

Technique: Gas Chromatography with Flame Ionization Detection (GC-FID).

-

Protocol:

-

Sample Preparation: Prepare a solution of the sample in a high-purity solvent (e.g., Acetonitrile) at a concentration of approximately 1 mg/mL.

-

Instrumentation: Use a GC system equipped with an FID detector and the same column and temperature program as described for GC-MS.

-

Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all observed peaks.

-

-

Expected Result: A chemical purity of ≥ 98% is typically required, indicated by the main peak representing at least 98% of the total integrated peak area.

Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for confirming the site of deuteration and assessing isotopic enrichment.

-

Technique: ¹H NMR (Proton NMR) and ²H NMR (Deuterium NMR).

-

Protocol (¹H NMR):

-

Sample Preparation: Dissolve the sample in a deuterated solvent that does not have signals in the regions of interest (e.g., Chloroform-d, Acetone-d6).

-

Instrumentation: Use a 400 MHz or higher NMR spectrometer.

-

Data Acquisition: Acquire a standard proton spectrum.

-

-

Expected Result: Compared to the ¹H NMR spectrum of standard 4-Butylphenol, the spectrum of this compound should show a significant reduction or complete absence of signals corresponding to the aromatic protons and the hydroxyl proton. The signals for the butyl chain protons should remain. The degree of deuteration can be estimated by comparing the integration of the residual proton signals in the aromatic region to the integration of a stable signal in the butyl chain.

Visualization of Deuteration

The chemical structure of this compound highlights the specific positions of deuterium substitution, which is critical for its function as an internal standard.

This technical guide provides a framework for understanding the analytical data and quality control measures associated with this compound. For specific applications, researchers should always refer to the batch-specific Certificate of Analysis provided by the supplier.

References

A Technical Guide to the Analytical Standard 4-Butylphenol-d5: Sourcing and Application

For researchers, scientists, and professionals in drug development, the use of high-purity analytical standards is fundamental to ensuring the accuracy and reliability of experimental results. This guide provides an in-depth overview of the deuterated analytical standard 4-Butylphenol-d5, covering its procurement, key applications, and the methodologies for its use.

Introduction to this compound

This compound is the deuterium-labeled form of 4-butylphenol, a member of the alkylphenol family. Its primary application in a research setting is as an internal standard for the quantitative analysis of 4-butylphenol and related compounds by mass spectrometry (MS) techniques, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The five deuterium atoms on the phenol ring provide a distinct mass difference from the unlabeled analyte, allowing for precise quantification through isotope dilution methods.

The non-deuterated form, 4-tert-butylphenol, is recognized as an endocrine-disrupting chemical (EDC) with estrogenic and anti-androgenic activities. Therefore, the accurate measurement of its presence in various matrices is crucial for environmental and toxicological studies.

Sourcing and Procurement of this compound

A critical first step for any research involving this standard is identifying reliable suppliers. The following table summarizes key information for procuring this compound.

| Supplier | Product Name | CAS Number | Purity/Isotopic Enrichment | Available Quantities |

| Benchchem | This compound | 1219795-04-6 | Not specified | Inquire |

| BIOZOL | This compound | 1219795-04-6 | Not specified | Inquire |

| Chemsrc | This compound | 1219795-04-6 | Not specified | Inquire |

Note: Purity, isotopic enrichment, and available quantities may vary. It is essential to request a certificate of analysis from the supplier to verify the specifications of the standard.

Application in Isotope Dilution Mass Spectrometry

This compound is an ideal internal standard for isotope dilution mass spectrometry (IDMS), a highly accurate method for quantifying analytes in complex samples. The principle of IDMS involves adding a known amount of the isotopically labeled standard to the sample at the beginning of the sample preparation process. The standard and the native analyte behave almost identically during extraction, cleanup, and chromatographic separation. Any loss of the analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the isotopically labeled standard in the mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of 4-butylphenol using this compound as an internal standard.

Detailed Experimental Protocol (GC-MS)

The following is a representative protocol for the analysis of 4-butylphenol in a water sample using this compound as an internal standard, adapted from common practices for alkylphenol analysis.

1. Materials and Reagents:

-

4-Butylphenol analytical standard

-

This compound internal standard solution (e.g., 1 µg/mL in methanol)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Methanol, Acetone, Dichloromethane (HPLC grade)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS)

-

Anhydrous sodium sulfate

-

Nitrogen gas for evaporation

2. Sample Preparation:

-

Collect a 100 mL water sample in a clean glass container.

-

Spike the sample with a known amount of the this compound internal standard solution (e.g., 100 µL of 1 µg/mL solution).

-

Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the spiked water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of a 10% methanol in water solution to remove interferences.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analyte and internal standard with 5 mL of a 1:1 (v/v) mixture of acetone and dichloromethane.

-

Pass the eluate through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of dichloromethane.

3. Derivatization:

-

Add 50 µL of the derivatizing agent (e.g., BSTFA with 1% TMCS) to the reconstituted sample.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Allow the sample to cool to room temperature before injection.

4. GC-MS Analysis:

-

Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile compounds (e.g., DB-5ms).

-

Injector: Splitless mode.

-

Oven Temperature Program: Start at 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for the derivatized 4-butylphenol and this compound.

5. Data Analysis:

-

Integrate the peak areas of the selected ions for both the native analyte and the deuterated internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by analyzing a series of calibration standards with known concentrations of 4-butylphenol and a constant concentration of this compound.

-

Determine the concentration of 4-butylphenol in the sample by comparing its peak area ratio to the calibration curve.

Biological Activity and Signaling Pathways of 4-tert-Butylphenol

While this compound serves as an analytical tool, the non-deuterated compound, 4-tert-butylphenol, is of significant interest due to its endocrine-disrupting properties. It has been shown to interact with nuclear hormone receptors, primarily acting as an agonist for the estrogen receptor (ER) and an antagonist for the androgen receptor (AR).

The following diagram illustrates the simplified signaling pathway of estrogen receptor activation by 4-tert-butylphenol.

This activation of the estrogen receptor can lead to a variety of downstream cellular effects, mimicking the action of endogenous estrogens and potentially leading to adverse health outcomes. The use of this compound as an internal standard is crucial for accurately quantifying the exposure to 4-tert-butylphenol and assessing its potential risks.

Conclusion

This compound is an indispensable tool for researchers studying the environmental fate and toxicological effects of 4-butylphenol. Its use as an internal standard in isotope dilution mass spectrometry provides the high level of accuracy and precision required for these demanding applications. This guide has provided a comprehensive overview of where to source this analytical standard, a detailed methodology for its use in quantitative analysis, and an insight into the biological relevance of its non-deuterated counterpart. By following these guidelines, researchers can ensure the integrity of their data and contribute to a better understanding of the impact of endocrine-disrupting chemicals.

4-Butylphenol-d5: A Technical Safety Guide for Researchers

Disclaimer: This document has been compiled to provide a comprehensive material safety data sheet (MSDS) for 4-Butylphenol-d5. Due to the limited availability of specific safety and toxicological data for the deuterated form (CAS: 1219795-04-6), this guide primarily utilizes data from its non-deuterated analog, 4-Butylphenol (also known as 4-n-Butylphenol, CAS: 1638-22-8) and its isomer 4-tert-Butylphenol (CAS: 98-54-4). It is crucial to handle this compound with the same precautions as its non-deuterated counterpart. This compound is the deuterium-labeled version of 4-Butylphenol and is primarily used in research, particularly in pharmacokinetic and metabolic studies.[1]

Section 1: Chemical and Physical Properties

This section summarizes the key physical and chemical properties of 4-Butylphenol. These values provide essential information for safe handling, storage, and experimental design.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₉D₅O | [1] |

| Molecular Weight | 155.26 g/mol | Calculated |

| Boiling Point | 237-239 °C at 760 mmHg | [2] |

| Melting Point | 98-99 °C | [2] |

| Flash Point | 113-115 °C | [2] |

| Density | 1.0 ± 0.1 g/cm³ | |

| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | |

| Water Solubility | 580 - 607.2 mg/L at 25°C | |

| LogP (Octanol/Water Partition Coefficient) | 3.54 | |

| pKa | 10.16 at 25°C |

Section 2: Toxicological Data

The following table outlines the available toxicological data for 4-Butylphenol. This information is critical for assessing potential health hazards and implementing appropriate safety measures.

| Toxicity Metric | Value | Species | Route | Reference |

| LD50 (Acute Oral) | 2951 - 3250 mg/kg | Rat | Oral | |

| LD50 (Acute Dermal) | 2288 - 2520 mg/kg | Rabbit | Dermal | |

| EC50 (Daphnia magna, 48h) | 4.8 mg/L | Water flea | Aquatic | |

| ErC50 (Algae, 72h) | 14 mg/L | Pseudokirchneriella subcapitata | Aquatic |

Health Hazard Information:

-

Skin: Causes skin irritation. May be absorbed through the skin.

-

Eyes: Causes serious eye damage.

-

Inhalation: May cause respiratory tract irritation.

-

Ingestion: May cause gastrointestinal tract irritation with symptoms like nausea, vomiting, and diarrhea.

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

Section 3: Experimental Protocols

Handling and Personal Protective Equipment (PPE)

Proper handling procedures are paramount to ensure laboratory safety. The following workflow outlines the recommended steps for handling this compound.

Caption: Recommended workflow for handling this compound.

Detailed PPE Specifications:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required. If dust is generated, use a particle filter respirator.

First-Aid Measures

In case of exposure, immediate and appropriate first aid is crucial.

Caption: First-aid procedures for exposure to this compound.

Specific First-Aid Instructions:

-

Inhalation: Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Call a physician immediately.

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Call a physician immediately.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.

-

Ingestion: Do NOT induce vomiting. Rinse mouth. Call a physician immediately.

Section 4: Environmental Hazards and Disposal

4-Butylphenol is classified as toxic to aquatic life with long-lasting effects. Therefore, proper disposal is essential to prevent environmental contamination.

References

Technical Guide on the Solubility of 4-Butylphenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-tert-Butylphenol is an organic compound widely used in the production of resins, polymers, and as an intermediate in chemical synthesis.[1] Its solubility is a critical parameter for its application in various industrial and research settings, influencing process design, formulation, and environmental fate. This document provides a summary of its solubility in organic solvents, a detailed experimental protocol for solubility determination, and a discussion of its known biological interactions as an endocrine disruptor.

Solubility Data

4-tert-Butylphenol is a white solid crystalline compound with a characteristic phenolic odor.[1][2] Its molecular structure, featuring a polar hydroxyl group and a nonpolar tert-butyl group, dictates its solubility profile. Following the principle of "like dissolves like," it exhibits good solubility in many organic solvents while having limited solubility in water.[2]

Table 1: Solubility of 4-tert-Butylphenol

| Solvent | Formula | Type | Solubility | Temperature (°C) |

| Water | H₂O | Polar Protic | 0.6 g/L | 20 |

| Ethanol | C₂H₅OH | Polar Protic | Soluble | Not Specified |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | Not Specified |

| Ether | (C₂H₅)₂O | Polar Aprotic | Soluble | Not Specified |

| Chloroform | CHCl₃ | Polar Aprotic | Soluble | Not Specified |

| Alkalis | e.g., NaOH(aq) | Aqueous Base | Soluble | Not Specified |

Data compiled from multiple sources.[2]

Experimental Protocol: Solubility Determination by Shake-Flask Method

The following protocol is a standardized method for determining the solubility of a solid compound in an organic solvent, based on the OECD Guideline 105 (Shake-Flask Method) and gravimetric analysis.

Objective: To determine the saturation solubility of 4-tert-butylphenol in a given organic solvent at a constant temperature.

Materials:

-

4-tert-Butylphenol (solid)

-

Selected organic solvent (e.g., ethanol, acetone)

-

Analytical balance

-

Thermostatic shaker or water bath with agitation

-

Glass flasks with stoppers (e.g., 50 mL Erlenmeyer flasks)

-

Centrifuge and centrifuge tubes (or filtration apparatus with appropriate solvent-resistant filters)

-

Pipettes

-

Pre-weighed evaporation dishes

-

Drying oven

Procedure:

-

Preparation: Add an excess amount of solid 4-tert-butylphenol to several flasks. The excess solid is crucial to ensure saturation is reached.

-

Solvent Addition: Add a known volume of the selected organic solvent to each flask.

-

Equilibration: Seal the flasks and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate the flasks for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary test can determine the minimum time required to achieve saturation.

-

Phase Separation: After equilibration, allow the flasks to stand undisturbed at the constant temperature to let the undissolved solid settle.

-

Sample Collection: Carefully extract a clear aliquot of the supernatant (the saturated solution) without disturbing the sediment. This is typically done using a pipette. To ensure no solid particles are transferred, centrifugation of the sample followed by collection of the supernatant is the preferred method.

-

Gravimetric Analysis:

-

Transfer a known volume of the clear saturated solution into a pre-weighed, dry evaporation dish.

-

Record the total weight of the dish plus the solution.

-

Carefully evaporate the solvent in a drying oven at a temperature sufficient to remove the solvent without degrading the solute.

-

Once the solute is completely dry, cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.

-

-

Calculation:

-

Mass of Solute: (Weight of dish + dry solute) - (Weight of empty dish)

-

Mass of Solvent: (Weight of dish + solution) - (Weight of dish + dry solute)

-

Solubility: (Mass of Solute / Mass of Solvent) * 100 (expressed as g/100g of solvent). The result can also be converted to other units like g/L.

-

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Biological Signaling Pathway

4-tert-Butylphenol is recognized as an endocrine-disrupting chemical (EDC) that can interfere with hormonal signaling pathways. Its primary mechanism involves acting as an agonist for the estrogen receptor (ER) and an antagonist for the androgen receptor (AR). This can lead to a variety of adverse health effects.

References

4-Butylphenol-d5 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties and analytical applications of 4-Butylphenol-d5, a deuterated analog of 4-Butylphenol. This isotopically labeled compound is a valuable tool in quantitative analytical chemistry, particularly in mass spectrometry-based methods, serving as an internal standard for the accurate quantification of 4-Butylphenol in various matrices.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below, alongside the corresponding data for its non-deuterated counterpart for comparative purposes.

| Property | This compound | 4-Butylphenol |

| Molecular Formula | C₁₀H₉D₅O | C₁₀H₁₄O[1] |

| Molecular Weight | 155.25 g/mol [2] | 150.22 g/mol [3][4][5] |

| CAS Number | 1219795-04-6 | 1638-22-8 |

Experimental Protocols

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry for the accurate quantification of 4-Butylphenol. Below is a detailed experimental protocol for such an analysis, adapted from established methodologies for similar phenolic compounds.

Protocol: Quantification of 4-Butylphenol in Aqueous Samples by Isotope Dilution GC-MS

1. Objective: To accurately determine the concentration of 4-Butylphenol in an aqueous sample (e.g., environmental water, biological fluids) using this compound as an internal standard.

2. Materials and Reagents:

-

4-Butylphenol analytical standard

-

This compound internal standard solution (of known concentration)

-

Solid-Phase Extraction (SPE) cartridges (e.g., HLB)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Dichloromethane (GC grade)

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for derivatization

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Gas Chromatograph-Mass Spectrometer (GC-MS)

3. Sample Preparation and Extraction:

-

To a 10 mL aqueous sample, add a precise volume of the this compound internal standard solution.

-

Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the sample onto the conditioned SPE cartridge at a slow, consistent flow rate.

-

Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elute the analyte and internal standard from the cartridge with 5 mL of dichloromethane.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

4. Derivatization:

-

Reconstitute the dried extract in 100 µL of acetonitrile.

-

Add 50 µL of BSTFA with 1% TMCS to the extract.

-

Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivatives.

-

Cool the sample to room temperature before injection into the GC-MS.

5. GC-MS Analysis:

-

Gas Chromatograph:

-

Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Ions to Monitor (suggested for TMS derivatives):

-

4-Butylphenol-TMS: m/z corresponding to the molecular ion and a characteristic fragment.

-

This compound-TMS: m/z corresponding to the molecular ion and a characteristic fragment (shifted by +5 amu).

-

-

6. Quantification:

-

Prepare a calibration curve by analyzing a series of calibration standards containing known concentrations of 4-Butylphenol and a constant concentration of the this compound internal standard.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of 4-Butylphenol in the unknown sample by calculating its peak area ratio to the internal standard and interpolating from the calibration curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the use of this compound.

Caption: Workflow for quantitative analysis using isotope dilution mass spectrometry.

Caption: Conceptual pathway for the synthesis and application of this compound.

References

- 1. Isotope-dilution gas chromatography-mass spectrometry coupled with injection-port butylation for the determination of 4-t-octylphenol, 4-nonylphenols and bisphenol A in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of 4-tert.-butylphenol and 4-tert.-butylcatechol in cosmetic products by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 4-Tert-butylphenol - analysis - Analytice [analytice.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4-Butylphenol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-Butylphenol-d5. This deuterated analog of 4-butylphenol is a valuable tool in various research applications, including metabolic studies and as an internal standard in mass spectrometry. Understanding its NMR spectral characteristics is crucial for its identification, purity assessment, and quality control.

Introduction to this compound

This compound is a stable isotope-labeled version of 4-butylphenol, where five hydrogen atoms on the aromatic ring have been replaced by deuterium. This isotopic labeling renders the aromatic ring 'silent' in ¹H NMR spectroscopy, simplifying the spectrum and allowing for unambiguous analysis of the butyl chain. In ¹³C NMR, the deuterated carbons exhibit characteristic splitting patterns and altered chemical shifts.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding only to the protons of the n-butyl group. The hydroxyl proton signal may be observed, but its chemical shift can be highly variable depending on the solvent, concentration, and temperature. The aromatic region will be devoid of signals due to the deuterium substitution.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for the Butyl Group of this compound

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -CH₃ | 0.92 | Triplet | 3H | ~ 7.3 |

| -CH₂-CH₃ | 1.35 | Sextet | 2H | ~ 7.5 |

| -Ar-CH₂-CH₂- | 1.58 | Quintet | 2H | ~ 7.6 |

| -Ar-CH₂- | 2.55 | Triplet | 2H | ~ 7.7 |

| -OH | Variable | Singlet (broad) | 1H | N/A |

Note: The chemical shifts are based on data for 4-butylphenol and may vary slightly depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound will show signals for the four carbons of the butyl group and the six carbons of the deuterated phenyl ring. The carbons directly bonded to deuterium will exhibit characteristic triplet splitting due to C-D coupling and will have significantly lower intensity compared to protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Assignment | Chemical Shift (δ, ppm) |

| -CH₃ | 13.9 |

| -CH₂-CH₃ | 22.3 |

| -Ar-CH₂-CH₂- | 33.9 |

| -Ar-CH₂- | 34.7 |

| C-4 (ipso-butyl) | 135.2 |

| C-2, C-6 (deuterated) | ~129.5 (triplet) |

| C-3, C-5 (deuterated) | ~115.0 (triplet) |

| C-1 (ipso-OH) | 153.4 |

Note: Chemical shifts for the butyl group are based on data for 4-butylphenol.[1] Aromatic carbon shifts are estimated and will show reduced intensity and splitting due to deuteration.

Experimental Protocols

The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has a well-separated residual solvent peak. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.

-

Sample Concentration: Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent directly in a standard 5 mm NMR tube.

-

Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

-

Internal Standard (Optional): Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[2]

-

Tuning and Matching: Tune and match the NMR probe to the appropriate frequency for the nucleus being observed (¹H or ¹³C).

-

Locking: Lock the spectrometer's magnetic field to the deuterium signal of the solvent.[3]

-

Shimming: Shim the magnetic field to achieve a homogeneous field across the sample, resulting in sharp, symmetrical peaks.[3]

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-5 seconds

-

Number of Scans: 8-16

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Angle: 30-45 degrees

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Proton Decoupling: Use broadband proton decoupling to simplify the spectrum to singlets for each carbon.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the residual solvent peak or the TMS signal.

-

Integration: Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Visualizations

The following diagrams illustrate the structure of this compound and a typical workflow for an NMR experiment.

References

In-Depth Technical Guide to the Mass Spectrum of 4-Butylphenol-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrum of 4-Butylphenol-d5, a deuterated analog of 4-Butylphenol. Due to its chemical similarity to the parent compound and its distinct mass, this compound is an excellent internal standard for quantitative analysis using mass spectrometry.[1] This document outlines its predicted mass spectral data, relevant experimental protocols, and a proposed fragmentation pathway.

Data Presentation: Predicted Mass Spectrum

The molecular weight of non-deuterated 4-Butylphenol is approximately 150.22 g/mol .[2][3][4] The exact mass of this compound is 155.1356 g/mol , considering the mass of deuterium. The following table summarizes the predicted major ions in the electron ionization (EI) mass spectrum of this compound.

| Predicted m/z | Ion Structure | Predicted Relative Abundance | Notes |

| 155 | [M]+• | High | Molecular ion peak. |

| 112 | [M-C3H7]+• | Moderate | Loss of a propyl radical from the butyl chain. |

| 111 | [M-C3H8]+ | Moderate | Loss of propane. |

| 84 | [C5H5D2O]+ | Low | Fragment from the deuterated phenol ring. |

Note: The relative abundances are predictions and may vary based on the specific instrument conditions.

Experimental Protocols

The analysis of this compound, typically as an internal standard, is commonly performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like alkylphenols.

1. Sample Preparation and Derivatization:

-

Internal Standard Spiking: A known amount of this compound is added to the sample at the beginning of the preparation process.

-

Extraction: The analytes are extracted from the sample matrix using a suitable solvent (e.g., methylene chloride) via liquid-liquid extraction or solid-phase extraction (SPE).

-

Derivatization (Optional): To improve volatility and chromatographic peak shape, phenols can be derivatized. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with Trimethylchlorosilane (TMCS).

2. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector: Splitless or split injection at a temperature of 250-280°C.

-

Oven Program: A temperature ramp starting from a low temperature (e.g., 60°C) to a high temperature (e.g., 280°C) to ensure good separation.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis. In SIM mode, the characteristic ions of both the native analyte and the deuterated internal standard are monitored.

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is highly sensitive and selective, making it suitable for analyzing trace levels of phenolic compounds in complex matrices.

1. Sample Preparation:

-

Internal Standard Spiking: A precise amount of this compound is added to the sample.

-

Extraction: Solid-phase extraction is commonly used to concentrate the analytes and remove matrix interferences.

2. LC-MS/MS Analysis:

-

Liquid Chromatograph (LC) Conditions:

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), often with a small amount of acid or base to improve peak shape.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is common for phenols.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

-

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted electron ionization fragmentation pathway for this compound.

Caption: Predicted EI fragmentation of this compound.

References

An In-depth Technical Guide to the Stability and Storage of 4-Butylphenol-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Butylphenol-d5. The information presented herein is crucial for maintaining the integrity and purity of this compound in research and development settings. While specific stability data for the deuterated form is limited, this guide synthesizes available information for the non-deuterated analogue, 4-Butylphenol, to provide best-practice recommendations.

Chemical and Physical Properties

Understanding the fundamental properties of 4-Butylphenol is a prerequisite for determining appropriate storage and handling procedures. The deuteration at five positions on the butyl chain is not expected to significantly alter the macroscopic physical properties of the molecule.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉D₅O | N/A |

| Molecular Weight | 155.25 g/mol (approx.) | Calculated |

| Appearance | White powder or colorless to brown clear liquid | [1] |

| Melting Point | 96 - 101 °C | [2] |

| Boiling Point | 236 - 238 °C | [2] |

| Flash Point | 113 °C (closed cup) | |

| Solubility in Water | 0.6072 g/L at 25 °C | |

| Vapor Pressure | 1 hPa at 70 °C | |

| log Pow | 3 at 23 °C |

Chemical Stability

4-Butylphenol is generally considered to be chemically stable under standard ambient conditions, which include room temperature and normal laboratory lighting. However, several factors can contribute to its degradation over time.

2.1. Thermal Stability

Studies on the thermal stability of 4-tert-butylphenol have been conducted in the temperature range of 673–738 K (400–465 °C). While these extreme temperatures are not relevant for typical storage, they indicate that the molecule can undergo isomerization and decomposition under significant thermal stress. For practical laboratory purposes, it is advisable to avoid strong heating.

2.2. Oxidative Stability

2.3. Photostability

Exposure to light, particularly UV light, can induce photochemical degradation of phenolic compounds. While specific photostability studies on this compound were not identified, it is recommended to store the compound in amber vials or in the dark to prevent light-induced degradation.

2.4. pH Stability

4-tert-butylphenol has been found to be stable in aqueous solutions at pH levels of 4, 7, and 9, indicating that hydrolysis is not a major degradation pathway under these conditions.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the quality of this compound. The following recommendations are based on safety data sheets for 4-Butylphenol.

3.1. Storage Conditions

| Parameter | Recommendation | Rationale | Source |

| Temperature | Store in a cool place. | To minimize the rate of potential degradation reactions. | |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place. | To prevent moisture absorption and oxidation. | |

| Light Exposure | Protect from light. | To prevent photochemical degradation. | General Best Practice |

| Container | Use a tightly sealed, inert container (e.g., glass). | To prevent contamination and reaction with container materials. |

3.2. Handling

-

Handle in accordance with good industrial hygiene and safety practices.

-

Avoid contact with skin and eyes.

-

Avoid formation of dust and aerosols.

-

Use only in a well-ventilated area or under a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

3.3. Incompatible Materials

To prevent hazardous reactions, avoid contact with strong oxidizing agents and strong acids.

Experimental Protocols

Detailed experimental protocols for the stability testing of this compound are not available in the public domain. However, a general workflow for assessing the stability of a chemical compound can be outlined.

Caption: A generalized workflow for conducting a stability study of a chemical compound.

Factors Affecting Stability and Storage

The following diagram illustrates the key factors that can impact the stability of this compound and the recommended storage practices to mitigate these risks.

Caption: Factors leading to degradation and recommended storage solutions for this compound.

Summary

While specific stability data for this compound is not extensively documented, the information available for 4-Butylphenol provides a strong foundation for its proper storage and handling. By controlling environmental factors such as temperature, light, and moisture, and by avoiding contact with incompatible materials, the integrity and purity of this compound can be maintained for an extended period. For critical applications, it is recommended to perform periodic quality control checks to ensure the compound remains within the required specifications.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 4-Butylphenol using 4-Butylphenol-d5 as an Internal Standard by LC-MS/MS

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butylphenol is an organic compound used in the manufacturing of resins, plastics, and other industrial products. Due to its potential endocrine-disrupting properties, there is a growing need for sensitive and accurate methods to quantify its presence in various matrices, including environmental and biological samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for such applications due to its high selectivity and sensitivity.

The use of a stable isotope-labeled internal standard is crucial for achieving high accuracy and precision in LC-MS/MS quantification. A deuterated internal standard, such as 4-Butylphenol-d5, is chemically almost identical to the analyte, 4-Butylphenol.[1] This similarity ensures that it behaves similarly during sample preparation, chromatographic separation, and ionization, effectively compensating for matrix effects and variations in instrument response.[1] This stable-isotope dilution method is considered the gold standard for quantitative analysis.[1]

These application notes provide a comprehensive overview and detailed protocols for the use of this compound as an internal standard for the quantification of 4-Butylphenol in various sample types.

Principle of the Method

The method is based on the principle of isotope dilution mass spectrometry. A known amount of the internal standard (this compound) is added to the sample at the beginning of the sample preparation process. The sample is then extracted, purified, and analyzed by LC-MS/MS. The analyte (4-Butylphenol) and the internal standard are separated chromatographically and detected by the mass spectrometer. Quantification is performed by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Experimental Protocols

Protocol 1: Analysis of 4-Butylphenol in Water Samples

1. Materials and Reagents

-

4-Butylphenol (analytical standard)

-

This compound (internal standard)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)

2. Preparation of Standards

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Butylphenol and this compound in 10 mL of methanol, respectively.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the 4-Butylphenol stock solution with methanol:water (1:1, v/v) to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).

-

Calibration Standards: To 1 mL of each working standard solution, add 10 µL of the internal standard spiking solution.

3. Sample Preparation (Solid-Phase Extraction - SPE)

-

Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of LC-MS grade water.

-

To a 100 mL water sample, add 10 µL of the 100 ng/mL this compound internal standard spiking solution and mix thoroughly.

-

Load the sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Wash the cartridge with 5 mL of 5% methanol in water to remove interferences.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the analyte and internal standard with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of methanol:water (1:1, v/v) for LC-MS/MS analysis.

4. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II LC System or equivalent |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B in 8 min, hold at 95% B for 2 min, return to 5% B in 0.1 min, and re-equilibrate for 3 min. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| MS System | Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470A or equivalent) |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |

| MRM Transitions | 4-Butylphenol: Precursor Ion (m/z) 149.1 -> Product Ion (m/z) 106.0This compound: Precursor Ion (m/z) 154.1 -> Product Ion (m/z) 111.0 (Predicted) |

| Gas Temperature | 300°C |

| Gas Flow | 8 L/min |

| Nebulizer | 35 psi |

| Capillary Voltage | 3500 V |

Protocol 2: Analysis of 4-Butylphenol in Biological Matrices (e.g., Serum, Plasma)

1. Materials and Reagents

-

All materials from Protocol 1

-

Methyl tert-butyl ether (MTBE)

-

β-glucuronidase/arylsulfatase from Helix pomatia

-

Sodium acetate buffer (0.1 M, pH 5.0)

2. Preparation of Standards

-

Prepare stock, working, and internal standard solutions as described in Protocol 1.

-

Prepare calibration standards in a surrogate matrix (e.g., charcoal-stripped serum) to mimic the biological matrix.

3. Sample Preparation (Liquid-Liquid Extraction - LLE)

-

To 1 mL of serum or plasma, add 10 µL of the 100 ng/mL this compound internal standard spiking solution.

-

Add 50 µL of β-glucuronidase/arylsulfatase solution and 1 mL of sodium acetate buffer.

-

Incubate at 37°C for 16 hours to deconjugate any metabolites.

-

Add 3 mL of MTBE and vortex for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a new tube.

-

Repeat the extraction with another 3 mL of MTBE.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of methanol:water (1:1, v/v) for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Use the same LC-MS/MS conditions as described in Protocol 1.

Data Presentation

Table 1: Proposed MRM Transitions and MS Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Fragmentor (V) | Collision Energy (eV) |

| 4-Butylphenol | 149.1 | 106.0 | 100 | 135 | 20 |

| This compound | 154.1 | 111.0 (Predicted) | 100 | 135 | 20 |

Table 2: Example Method Validation Data (Based on Typical Performance for Similar Analytes)

| Parameter | Result |

| Linearity Range (in water) | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.3 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Recovery (at 10 and 100 ng/mL) | 85 - 110% |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

Visualizations

Caption: Experimental workflow for the quantification of 4-Butylphenol.

Caption: Role of this compound in ensuring accurate quantification.

References

Application Note: Quantitative Analysis of 4-Butylphenol using a Deuterated Internal Standard

Introduction

4-Butylphenol, an alkylphenol, is utilized in various industrial applications and can be present in the environment as a contaminant. Due to potential endocrine-disrupting properties, highly accurate and sensitive analytical methods are essential for its quantification in diverse matrices, including environmental and biological samples.[1] The use of a stable isotope-labeled internal standard, such as 4-tert-butylphenol-d13, is a robust approach that significantly improves the accuracy and precision of quantitative analysis.[1][2] This method, known as isotope dilution mass spectrometry, is considered a gold standard for quantification.[2]

The deuterated standard is chemically almost identical to the native analyte, ensuring they behave similarly during sample extraction, cleanup, and chromatographic analysis.[3] By adding a known quantity of the deuterated standard to the sample at the beginning of the preparation process, it effectively corrects for analyte losses during sample workup, variations in instrument injection volume, and matrix-induced signal suppression or enhancement in the mass spectrometer. This note provides detailed protocols for the sample preparation of 4-Butylphenol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and commonly used technique for the analysis of semi-volatile organic compounds like 4-Butylphenol, offering excellent separation and definitive identification. For increased sensitivity and specificity, particularly in complex matrices, LC-MS/MS can also be employed. The choice of technique may depend on the sample matrix, required detection limits, and available instrumentation.

Quantitative Data Summary

The following table summarizes typical performance data for analytical methods employing a deuterated internal standard for 4-Butylphenol analysis in various matrices. These values are indicative and may vary based on the specific instrumentation, laboratory conditions, and matrix complexity.

| Parameter | Water (Tap/River) | Water (Drinking) | Wine |

| Analyte | 4-tert-Butylphenol | 4-tert-Butylphenol | 4-tert-Butylphenol |

| Internal Standard | 4-tert-Butylphenol-d13 (recommended) | 4-tert-Butylphenol-d13 (recommended) | 4-tert-Butylphenol-d13 |

| Extraction Technique | Magnetic Chitosan Adsorption / SPE | Solid Phase Extraction (HLB) | Headspace SPME |

| Analytical Method | HPLC | LC-MS/MS | GC-MS / GC-MS/MS |

| Recovery (%) | 92.8 - 101.2% | 85.3 - 97.4% | Not explicitly stated |

| Limit of Detection (LOD) | Not specified | 0.1 ng/mL (0.1 µg/L) | Not explicitly stated |

| Limit of Quantification (LOQ) | Not specified | Not specified | < 1 µg/L |

| Linear Range | Not specified | 0.5 - 50.0 ng/mL (µg/L) | 1 - 100 µg/L |

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Water Samples

This protocol is suitable for the extraction of 4-Butylphenol from environmental water samples (e.g., drinking water, surface water) prior to GC-MS or LC-MS/MS analysis.

1. Reagents and Materials

-

4-tert-Butylphenol analytical standard

-

4-tert-Butylphenol-d13 internal standard

-

Methanol, Methylene Chloride, tert-Butyl ether (HPLC or GC grade)

-

Reagent Water (Type I)

-

Sodium Sulfite (for dechlorinating samples, if necessary)

-

Hydrochloric Acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

-

Solid Phase Extraction (SPE) Cartridges (e.g., Polystyrene-divinylbenzene, such as HLB, 500 mg)

-

Standard laboratory glassware (volumetric flasks, pipettes)

-

Nitrogen evaporator or rotary evaporator

-

Autosampler vials with inserts

2. Standard Solution Preparation

-

Stock Solutions (1 g/L): Prepare individual stock solutions for 4-tert-Butylphenol and 4-tert-Butylphenol-d13 by dissolving the pure compounds in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions in a suitable solvent (e.g., methanol) to create a calibration curve (e.g., 0.5 - 50 µg/L). Each standard should also contain the deuterated internal standard at a constant concentration.

3. Sample Preparation Protocol

-

Sample Collection: Collect 500 mL to 1 L of water sample in a clean glass bottle.

-

Dechlorination (if applicable): If the sample contains residual chlorine, add approximately 40-50 mg of sodium sulfite per liter and stir until dissolved.

-

pH Adjustment: Adjust the sample pH to < 2 with HCl.

-

Spiking: Add a known amount of 4-tert-Butylphenol-d13 internal standard solution to the water sample.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by passing 10 mL of methylene chloride, followed by 10 mL of methanol, and finally 10 mL of reagent water (pH < 2). Do not allow the cartridge to go dry.

-

Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of 10-15 mL/min.

-

Washing: After loading, wash the cartridge with a small volume of reagent water to remove interferences.

-

Drying: Dry the cartridge by drawing air or nitrogen through it for 10-15 minutes.

-

Elution: Elute the retained analytes from the cartridge by passing a small volume of a suitable solvent, such as tert-butyl ether or another appropriate organic solvent, through the cartridge.

-

Concentration & Reconstitution: Concentrate the eluate to approximately 1 mL using a gentle stream of nitrogen. Reconstitute the final extract in a solvent suitable for the analytical instrument (e.g., methanol or ethyl acetate).

-

Analysis: Transfer the final extract to an autosampler vial for GC-MS or LC-MS/MS analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Wine Samples

This protocol is adapted from the OIV-OENO 620-2020 method for analyzing alkylphenols in wine.

1. Reagents and Materials

-

4-tert-Butylphenol analytical standard

-

4-tert-Butylphenol-d13 internal standard

-

Ethanol (Absolute)

-

Sodium Chloride (NaCl)

-

SPME Vials (20 mL) with caps and Teflon seals

-

SPME Fiber Assembly (e.g., DVB/CAR/PDMS)

-

Standard laboratory glassware

2. Standard Solution Preparation

-

Stock Solutions (1 g/L): Prepare individual stock solutions of 4-tert-Butylphenol and 4-tert-Butylphenol-d13 in absolute ethanol.

-

Working Standard Solutions: Prepare calibration standards in a synthetic wine matrix (e.g., 12% v/v ethanol) to cover the desired range (e.g., 1-100 µg/L). Spike each standard with the deuterated internal standard at a constant concentration (e.g., from a 5 mg/L solution).

3. Sample Preparation Protocol

-

Sample Transfer: Place 10 mL of the wine sample into a 20 mL SPME glass vial.

-

Salt Addition: Add approximately 2 g of NaCl to the vial. This increases the ionic strength of the sample and enhances the partitioning of analytes into the headspace.

-

Spiking: Add a precise volume (e.g., 50 µL) of the 4-tert-Butylphenol-d13 internal standard solution.

-

Vial Sealing: Immediately close the vial with a perforated cap and Teflon seal.

-

Headspace Extraction: Place the vial in an autosampler with an agitator and heater. Perform the headspace SPME extraction by exposing the fiber to the vial's headspace for 20 minutes at 40°C.

-

Analysis: After extraction, the fiber is immediately transferred to the GC injector for thermal desorption and analysis.

Illustrative GC-MS Parameters (for Wine Analysis)

The following parameters are provided as an example and may require optimization based on the specific instrument.

-

Injector: 260°C, Splitless mode

-

Desorption Time: 10 minutes

-

Carrier Gas: Helium at 1 mL/min

-

Column: 5MS UI (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Oven Program:

-

Initial Temperature: 50°C

-

Ramp: 10°C/min to 300°C

-

Hold: 3 minutes at 300°C

-

-

MS Transfer Line: 300°C

-

MS Source Temperature: 250°C

-

MS Quad Temperature: 150°C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

4-tert-Butylphenol: Quantifier ion m/z 135, Qualifier ions m/z 107, 150

-

Visualizations

Caption: Workflow for Solid Phase Extraction (SPE) of 4-Butylphenol.

Caption: Workflow for Headspace SPME of 4-Butylphenol from Wine.

References

Application Note: Solid-Phase Extraction (SPE) Protocol for 4-Butylphenol in Water Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Butylphenol is an alkylphenol used in the manufacturing of resins, plastics, and other industrial products. Its presence in environmental water sources is a concern due to its potential endocrine-disrupting properties. Accurate quantification of 4-Butylphenol in water samples is crucial for environmental monitoring and risk assessment. Solid-Phase Extraction (SPE) is a highly effective and widely used sample preparation technique that isolates and concentrates analytes from complex matrices, providing cleaner extracts for subsequent analysis by methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3]

This application note provides a detailed protocol for the extraction of 4-Butylphenol from water samples using reversed-phase SPE.

Principle of the Method

This protocol employs a reversed-phase SPE mechanism. 4-Butylphenol, a moderately non-polar compound, is retained on a non-polar sorbent material (e.g., polystyrene-divinylbenzene or C18) from a polar aqueous sample.[1][2] The retention is facilitated by adjusting the sample pH to suppress the ionization of the phenolic hydroxyl group, thereby increasing its hydrophobicity. Polar impurities are washed away, and the retained 4-Butylphenol is then eluted with a small volume of a non-polar organic solvent.

Experimental Protocol

3.1. Materials and Reagents

-

SPE Cartridges: Polymeric reversed-phase cartridges, such as Polystyrene-Divinylbenzene (PS-DVB) or a hydrophilic-lipophilic balanced (HLB) polymer, 200-500 mg, 6 mL. C18 cartridges are also suitable.

-

SPE Vacuum Manifold

-